molecular formula C13H17NO2 B1230206 8-Methoxy-2-acetamidotetralin CAS No. 80270-68-4

8-Methoxy-2-acetamidotetralin

Cat. No. B1230206
CAS RN: 80270-68-4
M. Wt: 219.28 g/mol
InChI Key: VDJCYVYVTWEIPD-UHFFFAOYSA-N
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Patent
US05770605

Procedure details

To a solution of 5.18 gm of 8-methoxy-2-tetralone [described in J. Chem. Soc. 2636 (1965)] dissolved in 100 ml of methanol, were added 560 mg of sodium cyanoborohydride and 4.86 gm of ammonium acetate, and the mixture was stirred for 89 hours at room temperature. The reaction mixture was ice-cooled and adjusted to below pH 1, followed by the addition of 500 ml of water. After washing with ether, the water layer was adjusted to greater than pH 10 with potassium hydroxide and extracted with ether. The extract was dried over anhydrous magnesium sulfate, and the residue obtained by removing the solvent was dissolved in 50 ml of methylene chloride. 2 ml of pyridine and 2.4 ml of acetic anhydride were added to the solution, followed by stirring at room temperature for 1 hour. The reaction mixture was washed with 10% aqueous solution of hydrochloric acid, saturated aqueous solution of sodeum bicarbonate, and saturated brine in this order, and dried over anhydrous magnesium sulfate. After removal of the solvent, the residue was ctystallized in ethyl acetate and hexane to produce 2.47 gm of the title compound.
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step Two
Quantity
4.86 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH2:11][C:10](=O)[CH2:9][CH2:8]2.C([BH3-])#[N:15].[Na+].[C:18]([O-:21])(=O)[CH3:19].[NH4+].O>CO>[C:18]([NH:15][CH:10]1[CH2:9][CH2:8][C:7]2[C:12](=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][CH:6]=2)[CH2:11]1)(=[O:21])[CH3:19] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.18 g
Type
reactant
Smiles
COC=1C=CC=C2CCC(CC12)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
560 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
4.86 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 89 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
After washing with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
by removing the solvent
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 50 ml of methylene chloride
ADDITION
Type
ADDITION
Details
2 ml of pyridine and 2.4 ml of acetic anhydride were added to the solution
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The reaction mixture was washed with 10% aqueous solution of hydrochloric acid, saturated aqueous solution of sodeum bicarbonate, and saturated brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent

Outcomes

Product
Details
Reaction Time
89 h
Name
Type
product
Smiles
C(C)(=O)NC1CC2=C(C=CC=C2CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: CALCULATEDPERCENTYIELD 126.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.